フィスペミフェン

概要

説明

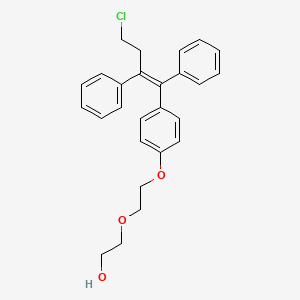

フィスペミフェンは、トリフェニルエチレン系に属する非ステロイド性選択的エストロゲン受容体調節薬です。 男性性腺機能低下症の治療薬として開発されましたが、開発は中止され、市販されることはありませんでした 。 この化合物の分子式はC26H27ClO3、分子量は422.95 g/molです .

製法

フィスペミフェンは、オスペミフェンを原料として合成できます。 合成経路には、中間体の生成や特定の反応条件の使用など、いくつかの工程が含まれます 。 フィスペミフェンの工業生産方法は、これらの合成経路に基づいており、化合物の純度と収率を保証しています。

化学反応解析

フィスペミフェンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

作用機序

フィスペミフェンは、選択的エストロゲン受容体調節薬として作用し、エストロゲン受容体に結合し、さまざまな組織においてエストロゲンの活性を刺激または阻害します 。 この選択的な結合により、フィスペミフェンは特定の組織にのみ作用し、他の組織には影響を与えないため、標的治療薬となります。

類似の化合物との比較

フィスペミフェンは、タモキシフェン、ラロキシフェン、オスペミフェンなどの他の選択的エストロゲン受容体調節薬と類似しています タモキシフェンやラロキシフェンは主に女性関連の疾患に使用されるのに対し、フィスペミフェンの開発は男性の健康問題に焦点を当てています .

参考文献

生化学分析

Biochemical Properties

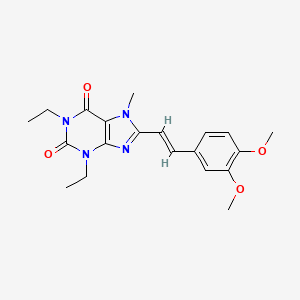

These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes are derived from the common phenylpropene skeleton building block .

Cellular Effects

Fispemifene has been shown to significantly attenuate the glandular form of inflammation induced in the dorsolateral prostatic lobes in the hormonal milieu of the decreased androgen/estrogen ratio . The anti-inflammatory action was seen in the decreased number of acini containing intraluminal neutrophils .

Molecular Mechanism

As a selective estrogen receptor modulator, it is likely to exert its effects through modulation of estrogen receptors .

準備方法

Fispemifene can be synthesized using ospemifene as a starting material. The synthetic route involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions . The industrial production methods for fispemifene are based on these synthetic routes, ensuring the compound’s purity and yield.

化学反応の分析

Fispemifene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

特性

IUPAC Name |

2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZTZAQIKKGTDB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870330 | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341524-89-8 | |

| Record name | Fispemifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341524-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fispemifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fispemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fispemifene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

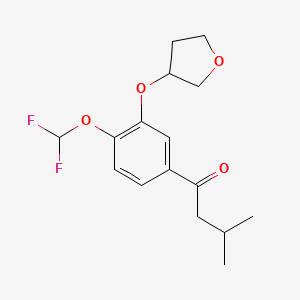

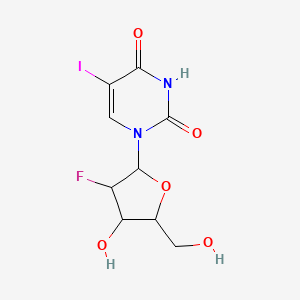

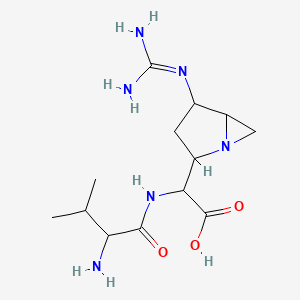

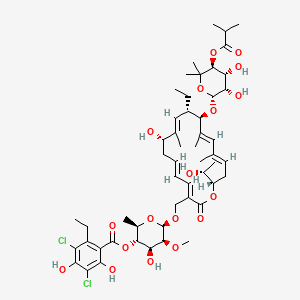

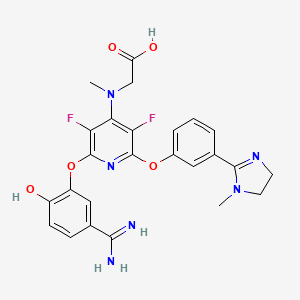

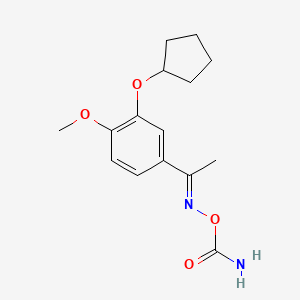

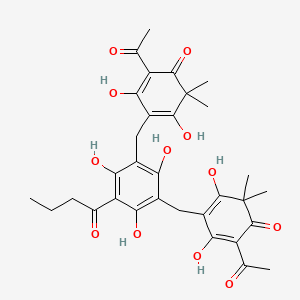

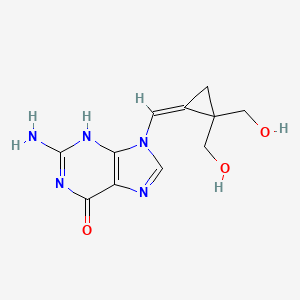

Feasible Synthetic Routes

Q1: How does Fispemifene interact with its target and what are the downstream effects?

A1: Fispemifene (Z-2-{2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol) is a selective estrogen receptor modulator (SERM) [, , ]. It binds to estrogen receptors, acting as an agonist or antagonist depending on the target tissue []. In the prostate, Fispemifene exhibits anti-estrogenic effects by blocking estrogen-induced expression of biomarkers like progesterone receptor (PR) and Fos-related antigen 2 (Fra2) [, ]. This anti-estrogenic activity is believed to contribute to its anti-inflammatory effects in the prostate, as demonstrated by a decrease in the number of inflamed acini and reduced prolactin concentration in serum [, ].

Q2: Can you elaborate on the connection between Fispemifene's anti-estrogenic effects and its anti-inflammatory action in the prostate?

A2: While the exact mechanism is not fully elucidated, studies suggest a strong link between estrogen and prostatic inflammation [, ]. Elevated estrogen levels, particularly in the context of a decreased testosterone-to-estradiol ratio, are believed to promote inflammation in the prostate []. Fispemifene, by blocking estrogenic action in the prostate, disrupts this pathway. This is supported by observations of reduced inflammatory markers and decreased immune cell infiltration in the prostate following Fispemifene treatment [, ].

Q3: What is the significance of the experimental model used to study Fispemifene and prostatic inflammation?

A3: The Noble rat model is particularly relevant for studying prostatic inflammation because it mimics the cellular composition and inflammation patterns observed in human prostatitis [, ]. The model utilizes a combined treatment of testosterone and estradiol, creating a hormonal milieu with a decreased testosterone-to-estradiol ratio, similar to what is seen in aging men []. This allows researchers to investigate the impact of hormonal changes on prostatic inflammation and evaluate the efficacy of potential treatments like Fispemifene [, ].

Q4: Are there any insights into the potential role of Fispemifene in prostate cancer based on this research?

A4: Research using the Noble rat model suggests a potential link between chronic prostatic inflammation and prostate cancer development []. The observation of inflammatory infiltrates adjacent to precancerous lesions, but not adenocarcinomas, suggests that inflammation might play a role in the early stages of carcinogenesis []. While more research is needed, Fispemifene's anti-inflammatory effects in this model warrant further investigation into its potential role in prostate cancer prevention or treatment [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。